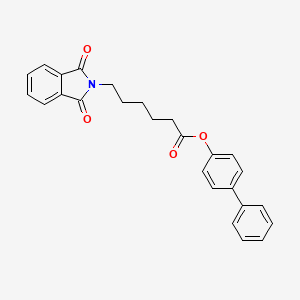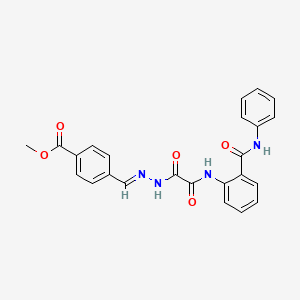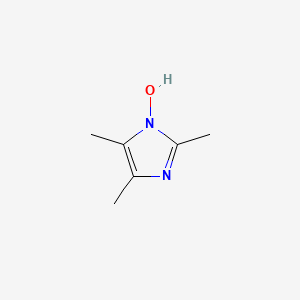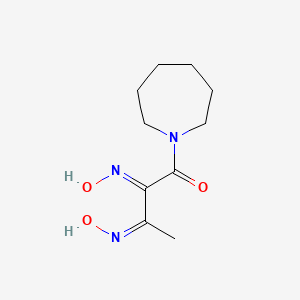
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a heterocyclic compound that features a quinolizine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine N-oxides, while substitution reactions can produce a variety of functionalized quinolizine derivatives.
科学研究应用
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
作用机制
The mechanism by which Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s quinolizine core allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and are known for their biological activities, including CDK2 inhibition.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is unique due to its specific quinolizine core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
54401-82-0 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
ethyl 4-oxo-3-pyridin-2-ylquinolizine-1-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)13-11-12(14-7-3-5-9-18-14)16(20)19-10-6-4-8-15(13)19/h3-11H,2H2,1H3 |
InChI 键 |
YAVMUMPTDLVFQD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)



![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)

